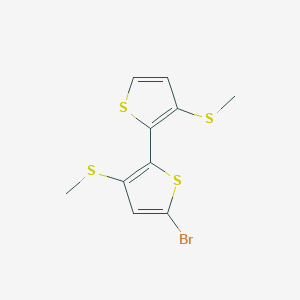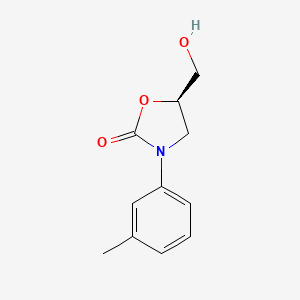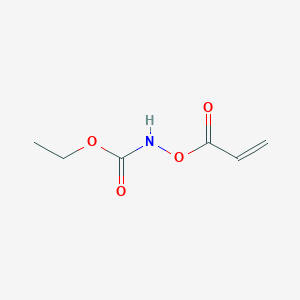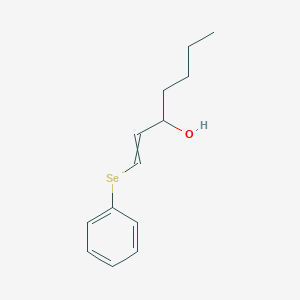
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a dimethyl group, a phenoxyheptyl chain, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyheptyl Chain: The phenoxyheptyl chain can be synthesized through a nucleophilic substitution reaction where a phenol reacts with a heptyl halide under basic conditions.
Attachment to the Benzene Ring: The phenoxyheptyl chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, where methanol reacts with the benzene ring in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dichloro-: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
Benzene, 1-(1,1-dimethyl-7-phenoxyheptyl)-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
197587-20-5 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-methyl-8-phenoxyoctan-2-yl)benzene |
InChI |
InChI=1S/C23H32O3/c1-23(2,19-16-21(24-3)18-22(17-19)25-4)14-10-5-6-11-15-26-20-12-8-7-9-13-20/h7-9,12-13,16-18H,5-6,10-11,14-15H2,1-4H3 |
InChI Key |
SBAGYAGEXZBHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCOC1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)




![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

